1-Piperideinium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

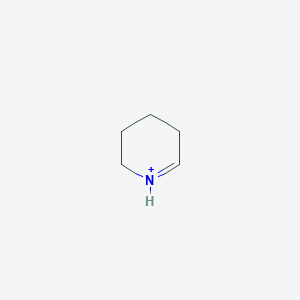

1-piperideinium is an iminium ion obtained by protonation of the imino group of 1-piperideine; major microspecies at pH 7.3. It is a conjugate acid of a 1-piperideine.

科学的研究の応用

Pharmaceutical Applications

1-Piperideinium has been identified as a promising compound in the pharmaceutical industry, primarily due to its role in enhancing the bioavailability of drugs and its therapeutic potential against various diseases.

Bioavailability Enhancement

This compound is known to inhibit drug-metabolizing enzymes, particularly P-glycoprotein and cytochrome P450 3A4, which can enhance the plasma concentration of several therapeutic agents. This property makes it a valuable additive in formulations aimed at improving drug absorption and efficacy .

| Compound | Effect on Bioavailability |

|---|---|

| Phenytoin | Increased absorption when combined with this compound |

| Rifampin | Enhanced plasma concentration |

Therapeutic Potential

The compound exhibits a range of pharmacological activities, including:

- Anticancer Activity : Preclinical studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways .

- Anti-inflammatory Effects : It has demonstrated efficacy in reducing inflammation in animal models, indicating potential for treating inflammatory diseases .

- Neuroprotective Properties : Research suggests that this compound may protect against neurodegenerative diseases by modulating neuroinflammatory responses and enhancing cognitive functions .

Agricultural Applications

In agriculture, this compound derivatives have been synthesized as herbicidal ionic liquids (HILs), showcasing their potential as environmentally friendly herbicides.

Herbicidal Ionic Liquids

Recent studies have developed piperidinium-based herbicides that exhibit superior wettability and phytotoxicity compared to traditional herbicides. These compounds can effectively control weed growth while minimizing environmental impact.

| Herbicidal Ionic Liquid | Wettability | Phytotoxicity |

|---|---|---|

| 1-Alkyl-1-methylpiperidinium (C8-C10) | High | Effective on dicotyledonous plants |

The synthesis process involves combining this compound with commercially available herbicidal anions, resulting in compounds with enhanced surface activity suitable for agricultural applications .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to significant cell cycle arrest at the G1 phase and increased apoptosis rates through activation of caspase pathways. This study highlights the potential of this compound as a therapeutic agent in oncology .

Case Study 2: Herbicidal Effectiveness

In a comparative study involving piperidinium-based herbicides against traditional formulations, the newly synthesized compounds showed improved effectiveness in inhibiting shoot and root growth of target weed species. The results suggest that these ionic liquids could serve as viable alternatives to conventional herbicides, promoting sustainable agricultural practices .

化学反応の分析

Alkaline Stability and Degradation Pathways

Piperidinium cations exhibit superior stability in alkaline media compared to quaternary ammonium (QA) or pyrrolidinium counterparts :

-

Degradation mechanisms :

-

Experimental stability data :

Table 2: Substituent Effects on Alkaline Stability

| Substituent | Degradation Rate (7 M KOH, 100°C) | Major Byproducts |

|---|---|---|

| Benzyl | 9.5% (883.5 h) | Benzyl alcohol, N-methylpiperidine |

| Electron-donating | <5% (1000 h) | Minimal decomposition |

| Pyrrolidinium | 25.7% (795.5 h) | Ring-opened amines |

Dimerization in Biosynthetic Pathways

1-Piperideinium dimerizes spontaneously under physiological conditions, forming alkaloid precursors:

-

Δ¹-Piperideine dimerization :

-

Biological relevance : Dimerization initiates biosynthesis of lupinine and epilupinine alkaloids in plants .

Table 3: Dimerization Pathways and Energetics

| Pathway | Conditions | ΔG‡ (kcal/mol) | Product |

|---|---|---|---|

| (R,R)/(S,S) | Neutral (H₂O) | 0 | Stable dimers |

| (R,S)/(S,R) | Acidic (HCl) | 10.2 | Stereoisomeric dimers |

特性

分子式 |

C5H10N+ |

|---|---|

分子量 |

84.14 g/mol |

IUPAC名 |

2,3,4,5-tetrahydropyridin-1-ium |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2/p+1 |

InChIキー |

DWKUKQRKVCMOLP-UHFFFAOYSA-O |

正規SMILES |

C1CC[NH+]=CC1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。